molecular formula C17H16N2O3 B2600699 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol CAS No. 948901-10-8

5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

Cat. No. B2600699
CAS RN: 948901-10-8
M. Wt: 296.326
InChI Key: HSFFXTIWNUXDGF-UHFFFAOYSA-N
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Description

The compound “5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol” is a unique chemical with the linear formula C18H18N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is held together by secondary intermolecular interactions . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.356 . Detailed physical and chemical properties would require specific experimental measurements or computational predictions.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

  • Molecular Docking Studies : A study by Viji et al. (2020) explored the molecular structure of a related compound through density functional theory (DFT) and quantum chemical calculations. This research contributes to understanding the electronic properties and potential biological effects of such molecules.

Synthesis and Characterization

  • Microwave-Assisted Synthesis : Ashok et al. (2016) developed an efficient synthetic protocol for related pyrazolyl compounds, indicating potential for the facile synthesis of similar molecules, including 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. This process offers advantages in terms of yield and reaction time, as detailed in their study (Ashok et al., 2016).

Antimicrobial Activity

  • Antibacterial Screening : The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds, as investigated by Landage et al. (2019), demonstrate the potential antimicrobial applications of related structures (Landage et al., 2019).

Corrosion Inhibition Studies

  • Corrosion Inhibition of Mild Steel : A study by Lgaz et al. (2020) on pyrazoline derivatives highlights their role in enhancing corrosion resistance in industrial settings. The research provides insights into the chemical and electrochemical properties relevant to corrosion inhibition processes (Lgaz et al., 2020).

Antihyperglycemic Agents

  • Synthesis and Evaluation as Antihyperglycemic Agents : Novel derivatives of substituted chalcones, including compounds related to 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, were synthesized and evaluated for their antihyperglycemic activity by Jain and Jain (2017) (Jain & Jain, 2017).

Anti-inflammatory Activity

  • Evaluation for Anti-inflammatory Potential : Hayun et al. (2020) conducted a study on novel synthesized 1,5-diarylpyrazole compounds, evaluating their anti-inflammatory potential. This research could be relevant to the investigation of similar compounds, like 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, for anti-inflammatory applications (Hayun et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . Therefore, future research could focus on exploring these potential applications.

properties

IUPAC Name

5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-12-5-3-11(4-6-12)15-10-18-19-17(15)14-8-7-13(22-2)9-16(14)20/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFFXTIWNUXDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325537
Record name 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

948901-10-8
Record name 5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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